molecular formula C15H9F2N3O2 B14366942 Benzamide, N-(((4-(cyanophenyl)amino)carbonyl)-2,6-difluoro- CAS No. 90593-78-5

Benzamide, N-(((4-(cyanophenyl)amino)carbonyl)-2,6-difluoro-

Cat. No.: B14366942
CAS No.: 90593-78-5
M. Wt: 301.25 g/mol
InChI Key: WVZKBVDRPBIKII-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a difluorobenzoyl group and a cyanophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-cyanophenylurea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification process may involve additional steps such as column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a chlorophenyl group instead of a cyanophenyl group.

    N-(4-Methylphenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a methylphenyl group instead of a cyanophenyl group.

Uniqueness

1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for specific research applications and industrial uses.

Properties

CAS No.

90593-78-5

Molecular Formula

C15H9F2N3O2

Molecular Weight

301.25 g/mol

IUPAC Name

N-[(4-cyanophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C15H9F2N3O2/c16-11-2-1-3-12(17)13(11)14(21)20-15(22)19-10-6-4-9(8-18)5-7-10/h1-7H,(H2,19,20,21,22)

InChI Key

WVZKBVDRPBIKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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